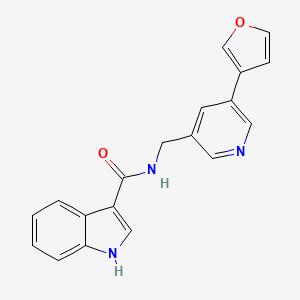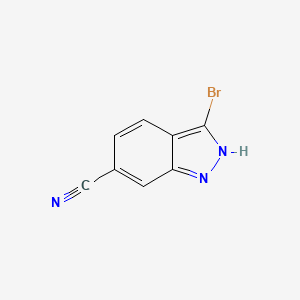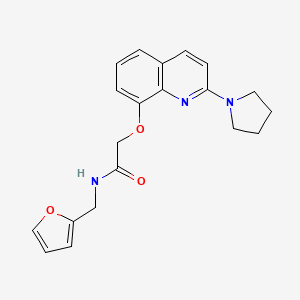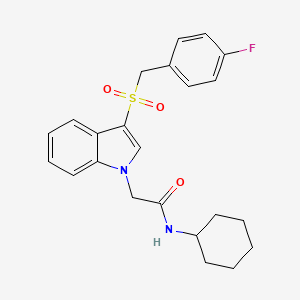
N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole-based molecules, which have been studied extensively for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A has also been shown to have other biochemical and physiological effects. For example, in a study conducted by Shao et al. (2019), N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A was shown to inhibit the growth of cancer cells in a mouse model of lung cancer. This suggests that N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, its anti-inflammatory and anti-cancer properties make it a useful tool for studying these conditions. However, one limitation of using N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A. One area of interest is its potential use as a treatment for inflammatory bowel disease (IBD). In a study conducted by Zhang et al. (2019), N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A was shown to reduce inflammation and improve symptoms in a mouse model of IBD. This suggests that N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A may have potential as a therapy for this condition.
Another area of interest is the development of more potent and selective inhibitors of PDE4. While N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A has shown promise as a PDE4 inhibitor, it is not highly selective and can inhibit other enzymes as well. Developing more selective inhibitors could lead to more effective therapies for inflammatory conditions.
Conclusion:
In conclusion, N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, or N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A, is a chemical compound that has shown promise as a potential therapy for inflammatory conditions and cancer. Its exact mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of PDE4. While there are some limitations to using N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A in lab experiments, its potential therapeutic properties make it a valuable tool for studying these conditions. Future research on N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A could lead to the development of more effective therapies for a range of diseases.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A involves several steps, including the reaction of 4-fluorobenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then reacted with indole-3-acetic acid to yield N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A. The overall synthesis process is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of interest is its anti-inflammatory properties. In a study conducted by Zhang et al. (2018), N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A was shown to inhibit the production of pro-inflammatory cytokines in a mouse model of acute lung injury. This suggests that N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A may have potential as a treatment for inflammatory conditions.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-18-12-10-17(11-13-18)16-30(28,29)22-14-26(21-9-5-4-8-20(21)22)15-23(27)25-19-6-2-1-3-7-19/h4-5,8-14,19H,1-3,6-7,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNYAVKBDZECES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2803433.png)
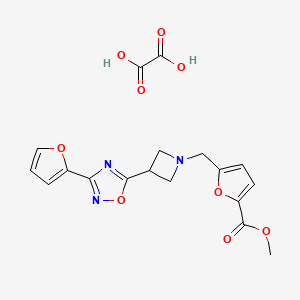
![2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride](/img/structure/B2803439.png)
![4-butoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2803440.png)
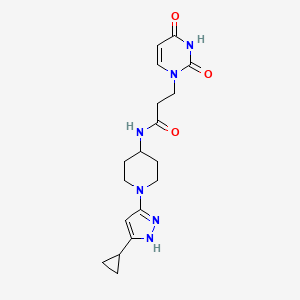
![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)
![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea](/img/structure/B2803444.png)
